molecular formula C8H11NO2 B3030900 Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide CAS No. 102625-96-7

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

Cat. No.: B3030900
CAS No.: 102625-96-7
M. Wt: 153.18 g/mol
InChI Key: JSQFDZRGFDNEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxypyridine have been used as potential ligands for neuronal nicotinic acetylcholine receptors .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, including the suzuki–miyaura (sm) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Studies have shown that Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide possesses antioxidant and free-radical scavenging abilities. It has also been shown to inhibit cancer cell proliferation and decrease oxidative stress in cancer cells.

Action Environment

The action environment of this compound can be influenced by various factors. For instance, dust formation should be avoided, and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition . Discharge into the environment must be avoided .

Preparation Methods

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be synthesized through several methods. One common method involves the atmospheric oxidation of thioethers. Another method includes the reaction of 4-methoxy-2,3-dimethylpyridine with hydrogen peroxide (H2O2). Additionally, bismuth (III) nitrate pentahydrate can be used as a catalyst in the atmospheric oxidation of thioethers. These methods typically involve specific reaction conditions such as temperature and reaction time to achieve optimal yields.

Chemical Reactions Analysis

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of thioethers using this compound can selectively produce sulfoxides.

Scientific Research Applications

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives. In biology, it has been shown to possess antioxidant and free-radical scavenging abilities, making it useful in studies related to oxidative stress and cancer cell proliferation. . Additionally, this compound is used in the industry for various applications, including the synthesis of other chemical compounds and materials.

Comparison with Similar Compounds

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as other pyridine derivatives. Some similar compounds include 2,3-dimethylpyridine and 4-methoxypyridine . What sets this compound apart is its unique reactivity and ability to selectively oxidize sulfides to sulfoxides. This property makes it particularly valuable in specific chemical reactions and applications.

Biological Activity

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide (commonly referred to as 4-methoxy-2,3-dimethylpyridine N-oxide) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyridine ring structure with a methoxy group at the 4-position and dimethyl substitutions at the 2 and 3 positions. The N-oxide functionality enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Pyridine N-oxides exhibit several mechanisms of action that contribute to their biological effects:

  • Enzyme Inhibition : These compounds can inhibit various enzymes by binding to their active sites, which can lead to antimicrobial and anticancer effects.
  • Metal Coordination : Pyridine N-oxides can act as ligands, coordinating with metal ions through the oxygen atom of the N-oxide group, potentially influencing enzymatic reactions.
  • Cellular Uptake : The structural properties allow for effective cellular uptake, enhancing their bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research has demonstrated that pyridine derivatives, including 4-methoxy-2,3-dimethyl-, 1-oxide, possess significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. For instance, studies indicated that modifications in the side chains of pyridine derivatives could enhance their activity against cancer cells such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The introduction of specific substituents improved the inhibitory potency against these cell lines .

Study on EGFR Kinase Inhibition

A recent study focused on pyrido[2,3-d]pyrimidines related to pyridine N-oxides found that certain derivatives exhibited potent inhibition of the EGFR kinase with IC50 values as low as 13 nM. This suggests a promising pathway for developing targeted cancer therapies using modified pyridine N-oxides .

Synthesis and Evaluation of Derivatives

Another investigation synthesized various derivatives of pyridine N-oxides and evaluated their biological activities. The findings revealed that compounds with halogen substitutions showed enhanced activity against cancer cell lines compared to those without such modifications. This underscores the importance of structural modifications in optimizing biological activity .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50 Value (μM) Mechanism
AntimicrobialVarious bacteriaNot specifiedDisruption of cellular processes
AnticancerA549>50Enzyme inhibition
AnticancerNCI-H197515.629 ± 1.03Targeting EGFR kinase

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQFDZRGFDNEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442653
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-96-7
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g (0.015 mol) of 2,3-dimethyl-4-nitropyridine 1-oxide in 50 ml of abs. methanol is treated with 0.883 g of sodium methylate, whereupon the mixture is stirred at room temperature under argon for 2 days. The reaction mixture is concentrated and the residue is extracted with methylene chloride and saturated sodium chloride solution. The methylene chloride phase is dried and evaporated. The residue, crystallized from methylene chloride/ ether, gives 4-methoxy-2,3-dimethylpyridine 1-oxide of melting point 80°-83°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.883 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution prepared by diluting 41.6 g (2.0 eq.) of a 28% aqueous solution of sodium methoxide with 200 mL of dimethylsulfoxide, a liquid containing 17.0 g of 4-chlor-2,3-dimethylpyridine-1-oxide dissolved in dimethylsulfoxide (70 mL) was added dropwise. The mixture was allowed to react for 3 hours at 40 to 50° C., and then was left to stand overnight at room temperature. 15 mL of water was added to the reaction liquid, and the mixture was concentrated, to obtain a residue in the form of a black paste. Subsequently, the residue was dissolved in 500 mL of water, and then the aqueous solution was extracted three times with 670 mL of chloroform. The extract was dried over anhydrous magnesium sulfate, and then was concentrated to dryness under reduced pressure, to obtain 37.2 g of 4-methoxy-2,3-dimethylpyridine-1-oxide.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,3-Dimethyl-4-nitropyridine-1-oxide (5 g) was dissolved in methanol (30 ml). To the solution were added tetrabutylammonium bromide (0.5 g) and potassium hydrogen carbonate (5.6 g), and the mixture was heated (temperature 80°-85° C.) under reflux with stirring for 10 hours. The solid matter was removed from the reaction mixture by filtration, and the filtrate was concentrated and applied to a silica gel (100 g) column. Elution with methanol-dichloromethane (1:9) and recrystallization from ethyl acetate-hexane gave 4.3 g of white 2,3-dimethyl-4-methoxypyridine-1-oxide. Melting point 85°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 3
Reactant of Route 3
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 4
Reactant of Route 4
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 5
Reactant of Route 5
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 6
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.